S-{[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfanyl]methyl} O,O-diethyl phosphorodithioate
Description
S-{[(6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfanyl]methyl} O,O-diethyl phosphorodithioate, commonly known as phosalone, is an organophosphate insecticide and acaricide. Its IUPAC name reflects a benzoxazolone core substituted with a chlorinated aromatic ring and a phosphorodithioate ester group . Key properties include:
- CAS Number: 2310-17-0 (primary) .
- Molecular Formula: C₁₂H₁₄ClNO₄PS₂ .
- Molecular Weight: 367.82 g/mol .
- Solubility: Low water solubility (exact value unspecified), typical of lipophilic organophosphates .
- Use: Controls Lepidoptera and mites in orchards (e.g., citrus, almonds) and vegetables .
Phosalone inhibits acetylcholinesterase, disrupting insect nervous systems. It is noted for moderate environmental persistence and specificity toward target pests .
Properties
IUPAC Name |
6-chloro-3-(diethoxyphosphinothioylsulfanylmethylsulfanyl)-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClNO4PS3/c1-3-16-19(20,17-4-2)22-8-21-14-10-6-5-9(13)7-11(10)18-12(14)15/h5-7H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXRSQVZDSRUFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCSN1C2=C(C=C(C=C2)Cl)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClNO4PS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-{[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfanyl]methyl} O,O-diethyl phosphorodithioate typically involves multiple steps. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the chlorinated oxo group. The final step involves the formation of the phosphorodithioate moiety through a reaction with diethyl phosphorodithioic acid. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzoxazole ring can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Agricultural Applications
Insecticide and Acaricide Activity
S-{[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfanyl]methyl} O,O-diethyl phosphorodithioate has been identified as an effective insecticide and acaricide. Its mechanism involves the inhibition of acetylcholinesterase, leading to the disruption of neurotransmission in pests. This property makes it suitable for controlling various agricultural pests, including insects and mites, thereby protecting crops from damage .
Field Studies and Efficacy
Field trials have demonstrated the effectiveness of this compound against common agricultural pests. For instance, studies indicated that application rates of 0.5 to 1.0 kg/ha resulted in significant reductions in pest populations without adversely affecting non-target organisms .
| Application Rate (kg/ha) | Pest Reduction (%) |
|---|---|
| 0.5 | 70 |
| 1.0 | 85 |
Pharmaceutical Potential
Antiviral Properties
Recent research has suggested that compounds similar to this compound may exhibit antiviral properties. Specifically, studies have explored its potential in treating Flaviviridae virus infections, indicating that organophosphate compounds can interact with viral proteins and inhibit their function .
Case Study: Biomarker Detection
A notable case study involved the development of biomarker detection methods for exposure to organophosphate compounds using optical sensors. The study highlighted how this compound could be monitored through its interaction with serine hydrolases like acetylcholinesterase, providing insights into exposure levels in humans and animals .
Environmental Impact
Ecotoxicological Assessments
Ecotoxicological assessments are crucial for understanding the environmental impact of this compound. Studies have shown that while it is effective against target pests, it also poses risks to aquatic organisms at certain concentrations. Therefore, careful management practices are recommended to mitigate potential ecological harm .
| Organism Type | LC50 (mg/L) | Effect Observed |
|---|---|---|
| Fish | 10 | Mortality at high concentrations |
| Aquatic Invertebrates | 5 | Behavioral changes observed |
Mechanism of Action
The mechanism of action of S-{[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfanyl]methyl} O,O-diethyl phosphorodithioate involves the inhibition of specific enzymes. The compound targets enzymes that contain thiol groups, forming covalent bonds and disrupting their normal function. This leads to a cascade of biochemical events that ultimately result in the desired biological effect, whether it be antimicrobial, anticancer, or pesticidal.
Comparison with Similar Compounds
Comparison with Similar Organophosphate Compounds
Structural and Functional Comparisons
Phosalone belongs to the organophosphate class, sharing a phosphorodithioate backbone with analogs. Key structural differences lie in the heterocyclic substituents, which influence bioactivity and target specificity.
Table 1: Comparative Data of Phosalone and Analogous Compounds
Research Findings and Mechanistic Insights
- Metabolism: Phosalone and phorate produce cholinesterase-inhibiting metabolites (e.g., phosalone oxon), but phosalone’s benzoxazolone moiety may reduce non-target organism toxicity compared to phorate’s sulfoxide derivatives .
- Efficacy : Phosalone outperforms dimethoate in controlling resistant mite populations due to its unique heterocyclic structure .
- Regulatory Status : Chlorpyrifos and malathion face stricter regulations (e.g., EU bans) due to neurodevelopmental risks, whereas phosalone remains approved in specific agricultural contexts .
Notes on Discrepancies and Limitations
- CAS Variants : lists conflicting CAS entries for phosalone (2310-17-0 vs. 2279-71-2), possibly reflecting formulation or isomer variants .
Biological Activity
S-{[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfanyl]methyl} O,O-diethyl phosphorodithioate, a compound with the CAS number 4691909, is recognized for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in pharmacology and agriculture.
Chemical Structure and Properties
The compound's molecular formula is , indicating a complex structure that contributes to its biological activity. The presence of the benzoxazole moiety is significant as it often correlates with various pharmacological properties, including antimicrobial and anticancer activities.
1. Antimicrobial Activity
Research has demonstrated that compounds containing benzoxazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar oxazole derivatives possess significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.8 µg/ml to 3.2 µg/ml against different fungal strains like Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| 11 | 1.6 | Candida albicans |
| 12 | 0.8 | Candida tropicalis |
| 5-Fluorocytosine | 3.2 | Aspergillus niger |
2. Cytotoxicity
The cytotoxic effects of similar phosphorodithioate compounds have been evaluated against various cancer cell lines. For example, compounds derived from oxazole structures have shown IC50 values as low as 10.72 µM against KB cells, indicating strong potential for cancer treatment applications .
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4a | KB | 10.72 |
| 4b | CNE2 | 9.91 |
3. Insecticidal Activity
The phosphorodithioate group in this compound suggests potential use as an insecticide. Similar compounds have been tested for their efficacy against agricultural pests, showing significant activity that could lead to the development of new pest control agents.
Study on Antimicrobial Efficacy
A comprehensive study by Singh et al. synthesized various oxazole derivatives and evaluated their antibacterial activities using disk diffusion methods against standard bacteria . The results indicated that certain derivatives exhibited inhibition zones comparable to or greater than those of conventional antibiotics.
Evaluation of Cytotoxic Effects
In another study, researchers synthesized a series of benzoxazole derivatives and assessed their cytotoxicity against human cancer cell lines . The findings highlighted the importance of structural modifications in enhancing biological activity.
Q & A
Basic: What are the optimal synthetic routes for synthesizing S-{[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfanyl]methyl} O,O-diethyl phosphorodithioate, and what spectroscopic techniques are critical for confirming its structural integrity?
Methodological Answer:
The compound is synthesized via thiophosphorylation, where the benzoxazolone-thiol intermediate reacts with O,O-diethyl phosphorodithioate chloride under alkaline conditions. Key steps include controlling reaction temperature (20–25°C) and pH (8–9) to minimize side reactions. Structural confirmation requires:
- NMR Spectroscopy : and NMR to verify the benzoxazolone ring and phosphorodithioate moiety.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H] at m/z 411.97 for CHClNOPS) .
- Infrared (IR) Spectroscopy : Peaks at 1670 cm (C=O stretch) and 650 cm (P=S stretch) .
Basic: Which chromatographic techniques are most effective for quantifying residues of this compound in environmental samples, and how can detection limits be optimized?
Methodological Answer:
- HPLC-UV/Vis : Reverse-phase C18 columns with methanol/water (70:30) mobile phase, detecting at 254 nm (benzoxazolone UV absorption).
- GC-MS : Derivatization with BSTFA to improve volatility; electron ionization (EI) at 70 eV for fragmentation pattern matching .
- Detection Limit Optimization : Solid-phase extraction (SPE) using C18 cartridges to preconcentrate samples, reducing matrix interference. Spike recovery studies (80–110%) validate method accuracy .
Advanced: How do pH and microbial activity influence the degradation kinetics of this compound in soil, and what methodological approaches are required to model these interactions?
Methodological Answer:
- pH Effects : Under acidic conditions (pH <5), hydrolysis dominates, yielding 6-chloro-3-(mercaptomethyl)benzoxazolone. At neutral pH (6–8), microbial degradation via sulfoxidation produces sulfoxide metabolites .
- Microbial Activity : Aerobic soil microcosms incubated at 25°C with LC-MS/MS monitoring. Use first-order kinetics models () to quantify degradation rates.
- Factorial Design : Vary pH (4–8), soil organic matter (1–5%), and microbial inoculum density to identify dominant degradation pathways .
Advanced: What metabolic pathways are involved in the biotransformation of this compound in non-target organisms, and how can high-resolution mass spectrometry (HRMS) elucidate intermediate metabolites?
Methodological Answer:
- Phase I Metabolism : Cytochrome P450-mediated oxidation forms sulfoxide and sulfone derivatives.
- Phase II Conjugation : Glutathione (GSH) adducts form via thiol displacement, detectable as m/z shifts (+305 Da for GSH conjugation) .
- HRMS Workflow : Full-scan MS (5 ppm mass accuracy) and data-dependent MS fragmentation (collision energy 20–40 eV) to identify unknown metabolites. Use software (e.g., Compound Discoverer) for non-targeted metabolomics .
Advanced: How can conflicting data on the environmental half-life of this compound be resolved through multi-factorial experimental design?
Methodological Answer:
Discrepancies in reported values (e.g., 10–60 days) arise from variable soil composition, temperature, and microbial diversity. To resolve contradictions:
Controlled Microcosm Studies : Standardize soil type (e.g., loam vs. clay) and moisture content (20% w/w).
Multi-Laboratory Validation : Collaborative trials using harmonized analytical protocols (e.g., EPA Method 1699 for organophosphates).
Statistical Analysis : Principal component analysis (PCA) to correlate degradation rates with environmental variables (pH, organic carbon) .
Advanced: What challenges arise in detecting low-concentration residues of this compound in complex matrices, and how can extraction efficiency be improved?
Methodological Answer:
- Challenges : Matrix effects (e.g., humic acids in soil) suppress ionization in MS. Low concentrations (<1 ppb) require high sensitivity.
- Solutions :
Advanced: What mechanistic insights explain the compound’s inhibitory effects on acetylcholinesterase (AChE), and how can in vitro assays differentiate it from other organophosphates?
Methodological Answer:
- Mechanism : The phosphorodithioate group undergoes oxidative desulfuration to form the active oxon analog, which phosphorylates AChE’s serine residue .
- Assay Design :
- Ellman’s Method : Monitor thiocholine production at 412 nm with/without pre-incubation (30 min, 37°C) to assess bioactivation.
- Selectivity Testing : Compare IC values against paraoxon and chlorpyrifos-oxon using recombinant human AChE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
